molecular formula C15H18N4O B1465918 3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine CAS No. 1338675-85-6

3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine

Cat. No.: B1465918
CAS No.: 1338675-85-6
M. Wt: 270.33 g/mol
InChI Key: DKJLCEORAIHAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine is a useful research compound. Its molecular formula is C15H18N4O and its molecular weight is 270.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in numerous physiological processes . The nature of these interactions often involves binding to the receptor sites, leading to either inhibition or activation of the receptor’s function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that it can affect the viability and proliferation of glioma cells, indicating its potential as an anti-cancer agent . Additionally, it has been observed to induce reactive oxygen species (ROS) generation in pancreatic cancer cells, leading to apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain enzymes involved in cancer cell proliferation, thereby reducing tumor growth . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it has shown therapeutic potential without significant adverse effects. At higher doses, toxic effects have been observed, including alterations in liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s effects on metabolic flux and metabolite levels are also being studied to understand its broader impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in the liver and kidneys, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. Studies have shown that it localizes to the mitochondria and endoplasmic reticulum, where it influences cellular processes such as energy production and protein synthesis .

Properties

IUPAC Name

3-(2-methoxyphenyl)-6-piperazin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-20-14-5-3-2-4-12(14)13-6-7-15(18-17-13)19-10-8-16-9-11-19/h2-7,16H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJLCEORAIHAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine
Reactant of Route 2
Reactant of Route 2
3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine
Reactant of Route 3
Reactant of Route 3
3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine
Reactant of Route 4
Reactant of Route 4
3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine
Reactant of Route 5
Reactant of Route 5
3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine
Reactant of Route 6
Reactant of Route 6
3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.